tert-Butyl Phenylcarbamate

Description

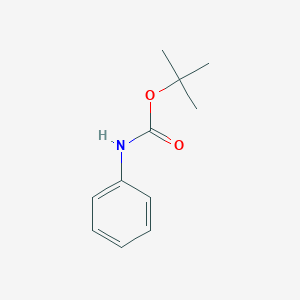

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZHPWMVEVZEFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187802 | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3422-01-3 | |

| Record name | t-Butyl carbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003422013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | t-Butyl carbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl phenylcarbamate, a key intermediate in organic synthesis, particularly in the protection of amine functionalities. This document details experimental protocols, presents key analytical data in a structured format, and includes graphical representations of the synthesis and characterization workflows.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and effective approach involves the reaction of aniline with di-tert-butyl dicarbonate (Boc anhydride). This reaction proceeds under mild conditions and generally affords the product in high yield.

Experimental Protocol: Synthesis

Materials:

-

Aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound as a white solid.[1]

A visual representation of the synthesis workflow is provided below.

Caption: Synthesis Workflow of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [2][3][4] |

| Molecular Weight | 193.24 g/mol | [2][4] |

| Melting Point | 132-133 °C | [1] |

| Appearance | White solid | [1] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.36-7.26 | m | 4H | Ar-H |

| 7.05-7.03 | m | 1H | Ar-H |

| 6.46 | bs | 1H | N-H |

| 1.52 | s | 9H | -C(CH₃)₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ) | Assignment |

| 152.73 | C=O |

| 138.30 | Ar-C |

| 128.97 | Ar-CH |

| 123.01 | Ar-CH |

| 118.49 | Ar-CH |

| 80.49 | -C(CH₃)₃ |

| 28.33 | -C(CH₃)₃ |

Reference for NMR Data: [1]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong, sharp | C=O stretch (carbamate) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch |

Experimental Protocols: Characterization

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹H NMR, typically 16-32 scans are sufficient. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) using appropriate software to obtain the frequency domain spectrum. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against a background spectrum to generate the final transmittance or absorbance spectrum.

The logical relationship of the characterization methods is depicted in the following diagram.

Caption: Characterization Workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl Phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl Phenylcarbamate, a key intermediate in organic synthesis and drug development. This document details experimental protocols for its synthesis, purification, and the determination of its fundamental characteristics. All quantitative data is presented in easily digestible tables, and key processes are visualized using logical diagrams.

Core Physicochemical Properties

This compound, also known as N-Boc-aniline, is a white to pale brown solid organic compound.[1] Its molecular structure consists of a phenyl group attached to a carbamate functional group, which is further substituted with a tert-butyl group. This structure imparts specific solubility and reactivity characteristics that are crucial for its applications.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [2] |

| Molecular Weight | 193.24 g/mol | [2] |

| Melting Point | 133-137 °C (lit.) | [1] |

| Boiling Point | 235.3 ± 9.0 °C (Predicted) | [1] |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | White to pale brown solid | [1] |

| Calculated Property | Value | Reference |

| pKa | 13.86 ± 0.70 (Predicted) | [1] |

| LogP | 3.0336 | [2] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

| Solubility | Observation | Reference |

| DMSO | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established organic chemistry techniques.

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from aniline and di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

Aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous THF.

-

To this solution, add di-tert-butyl dicarbonate (1.1 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Hexane or a mixture of hexane and ethyl acetate

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent system (e.g., hot hexane or a hot mixture of hexane and ethyl acetate) to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

For complete crystallization, the flask can be placed in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Determination of Melting Point

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of the purified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will typically show a singlet for the nine equivalent protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as a multiplet in the region of 7.0-7.5 ppm, and the N-H proton will be a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic peaks include the quaternary carbon of the tert-butyl group around 80 ppm, the methyl carbons of the tert-butyl group around 28 ppm, and the aromatic carbons in the 118-140 ppm region. The carbonyl carbon of the carbamate will appear around 153 ppm.

-

IR (Infrared) Spectroscopy: Key absorption bands include a strong C=O stretching vibration for the carbamate group around 1700-1730 cm⁻¹, an N-H stretching vibration around 3300-3400 cm⁻¹, and C-H stretching vibrations for the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 193. The fragmentation pattern may include a significant peak at m/z = 137 corresponding to the loss of the tert-butyl group, and a peak at m/z = 93 corresponding to the aniline fragment.

Visualizations

Use as a Protecting Group

This compound is widely used as a protecting group for the amine functionality in organic synthesis. The tert-butoxycarbonyl (Boc) group is stable under many reaction conditions but can be easily removed under acidic conditions. The following diagram illustrates the protection of an amine and the subsequent deprotection.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the logical flow of the synthesis and purification of this compound.

References

The Dual Functionality of tert-Butyl Phenylcarbamate: A Technical Guide to its Mechanistic Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tert-butyl phenylcarbamate and its structural motif, the N-Boc (tert-butoxycarbonyl) protected aniline, represent a cornerstone in modern organic synthesis. This technical guide provides an in-depth exploration of the core mechanisms governing its utility, focusing on its dual role as a robust amine protecting group and a powerful directing group in regioselective aromatic functionalization. We will dissect the fundamental pathways of its installation and cleavage, and detail its action in directed ortho-metalation (DoM), a critical strategy for the construction of complex polysubstituted aromatics. This document consolidates quantitative data into structured tables, provides detailed experimental protocols for key transformations, and employs visualizations to elucidate complex reaction pathways, offering a comprehensive resource for professionals in chemical and pharmaceutical development.

The N-Boc Group: A Sentinel for Amine Functionality

The tert-butoxycarbonyl (Boc) group is arguably the most prevalent protecting group for amines in contemporary organic chemistry, valued for its stability across a wide array of reaction conditions and its facile removal under specific acidic protocols.[1][2] this compound serves as a reagent for the introduction of this crucial protecting group, particularly for the protection of polyamines.[3]

Mechanism of N-Boc Protection

The protection of an amine with a Boc group is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of a Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O) or tert-butyl phenyl carbonate.[4][5] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels a leaving group. In the case of (Boc)₂O, the leaving tert-butyl carbonate anion readily decomposes into the volatile and thermodynamically stable byproducts carbon dioxide and tert-butanol, providing a strong driving force for the reaction.[4][5] When using tert-butyl phenyl carbonate, phenol is the leaving group.

Quantitative Data for N-Boc Protection

The efficiency of N-Boc protection is consistently high across a range of substrates. The following table summarizes representative yields.

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1,2-Ethanediamine | tert-Butyl phenyl carbonate | None | EtOH | 18 | 89 | [3] |

| 2-Nitroaniline | (Boc)₂O | Triethylamine | - | - | "Good" | [6] |

| Aniline | (Boc)₂O | Amberlyst-15 | Ethyl Acetate | < 0.02 | ~95 | [4] |

| Benzylamine | (Boc)₂O | Triethylamine | DCM | 2 | ~96 | [4] |

| Spermidine | tert-Butyl phenyl carbonate | None | DMF | - | 78 |

Table 1. Summary of quantitative data for N-Boc protection reactions.

Experimental Protocol: Mono-Boc Protection of 1,2-Ethanediamine[4]

-

Reaction Setup: To a solution of 1,2-ethanediamine (20.0 g, 0.33 mol) in absolute ethanol (200 mL) in a 500-mL round-bottomed flask, add tert-butyl phenyl carbonate (64.62 g, 0.33 mol).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (max oil bath temperature of 80°C) overnight (18 hours).

-

Work-up: Cool the resulting yellow solution to room temperature. Reduce the volume to approximately 150 mL via rotary evaporation.

-

Extraction: Transfer the solution to a separatory funnel and wash with petroleum ether (3 x 150 mL) to remove phenol. The ethanol phase will contain the product.

-

Isolation: Concentrate the ethanol layer under reduced pressure to yield (2-aminoethyl)carbamic acid tert-butyl ester as a colorless oil.

Cleavage of the N-Boc Group: Controlled Deprotection

The utility of the Boc group is critically dependent on its selective removal. This is most commonly achieved under acidic conditions, though base-mediated methods offer an alternative pathway.

Acid-Catalyzed Deprotection Mechanism

Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), protonates the carbonyl oxygen of the carbamate.[7] This facilitates the elimination of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to furnish the free amine and carbon dioxide.[1][7]

A potential complication is the reaction of the electrophilic tert-butyl cation with other nucleophilic sites in the molecule.[1][8] This can be suppressed by the addition of "scavengers" like anisole or triethylsilane.[8]

Base-Mediated Deprotection Mechanism

Certain bases, notably tetra-n-butylammonium fluoride (TBAF), can cleave phenylcarbamates.[9][10] This mechanism is distinct from the acid-catalyzed pathway and is proposed to proceed via an E1cb-type elimination.[9] The base deprotonates the carbamate nitrogen, forming an anionic intermediate. This intermediate expels the phenoxide leaving group to generate a highly reactive isocyanate. Subsequent hydrolysis of the isocyanate by residual water yields the unstable carbamic acid, which then decarboxylates.[11][12]

Deprotection Conditions

| Substrate | Reagent(s) | Solvent | Conditions | Outcome | Reference |

| N-Boc-amines | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp, 1-2 h | Free amine (TFA salt) | [1][7][8] |

| N-Boc-amines | HCl | Methanol / Dioxane | Room Temp | Free amine (HCl salt) | [1] |

| N-Boc-amines | Oxalyl Chloride (3 eq) | Methanol | Room Temp, <10 min | Free amine, Good to excellent yields | [13] |

| Phenyl tert-butylcarbamate | TBAF | THF | Reflux | tert-Butylamine | [9][12] |

Table 2. Summary of common N-Boc deprotection protocols.

Directed ortho-Metalation (DoM): A Powerful Tool for Aromatic Functionalization

Beyond its role in protection, the carbamate functional group is a powerful Directed Metalation Group (DMG).[14][15] O-aryl carbamates, in particular, are among the strongest DMGs known, capable of directing strong organolithium bases to deprotonate an aromatic ring exclusively at the ortho position.[16][17][18]

Mechanism of Directed ortho-Metalation

The DoM process relies on the coordination of an organolithium base (e.g., n-BuLi, s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), to the heteroatom-containing DMG.[16][18] In the case of an O-aryl carbamate, the lithium cation coordinates to the carbonyl oxygen. This pre-complexation brings the organolithium base into close proximity to the ortho-protons and increases their kinetic acidity, facilitating regioselective deprotonation to form an ortho-lithiated species.[14][16] This stable intermediate can then be quenched with a wide variety of electrophiles to yield a 1,2-disubstituted aromatic product.[15][18]

Quantitative Data for DoM Reactions

The carbamate-directed DoM reaction is a high-yielding transformation compatible with a broad range of electrophiles.

| Substrate | Base | Electrophile (E⁺) | Product (ortho-E) | Yield (%) | Reference |

| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA | I₂ | Iodo | 95 | [16] (Review) |

| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA | Me₃SiCl | Trimethylsilyl | 96 | [16] (Review) |

| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA | DMF | Formyl (-CHO) | 88 | [16] (Review) |

| tert-Butyl [2-(4-MeOPh)ethyl]carbamate | n-BuLi (3 eq) | DMF | Formyl (-CHO) | 85 | [19] |

| tert-Butyl [2-(4-MeOPh)ethyl]carbamate | n-BuLi (3 eq) | Ph₂CO | Diphenyl(hydroxy)methyl | 89 | [19] |

Table 3. Summary of yields for O-carbamate directed ortho-metalation reactions.

Experimental Protocol: Directed ortho-Metalation of tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate[20]

-

Reaction Setup: To a solution of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (Argon), cool the solution to -20 °C.

-

Lithiation: Add n-butyllithium (3.0 eq) dropwise, maintaining the temperature at -20 °C. After addition, allow the mixture to warm to 0 °C and stir for 3 hours.

-

Electrophilic Quench: Cool the reaction mixture to -78 °C. Add a solution of the electrophile (e.g., benzophenone, 1.2 eq) in anhydrous THF dropwise.

-

Reaction Completion: Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Applications in Cross-Coupling Reactions

The N-Boc protected aniline motif is also a valuable substrate in transition metal-catalyzed cross-coupling reactions. For instance, tert-butyl bis(4-bromophenyl)carbamate has been successfully employed in Suzuki cross-coupling reactions to synthesize complex triarylamine derivatives, which are of interest for materials science applications.[20] The Boc group serves to protect the amine during the coupling and can be readily removed in a subsequent step.

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |

| tert-Butyl bis(4-bromophenyl)carbamate | (4-(Hexyloxy)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 50 | 79 | [20] |

| Various Aryl Halides | tert-Butyl carbamate | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | - | "Good" | [21] (Review) |

Table 4. Examples of cross-coupling reactions involving Boc-protected anilines.

Conclusion

This compound and the N-Boc aniline unit it represents are remarkably versatile tools in organic synthesis. The core mechanisms of action are well-understood, enabling chemists to leverage this functionality in two primary ways. As a protecting group, it offers robust shielding of amine nucleophilicity with reliable protocols for its removal. As a directing group, the O-carbamate variant provides one of the most powerful and regioselective methods for the ortho-functionalization of aromatic rings. The combination of these reliable protection/deprotection schemes with powerful C-H activation strategies like DoM ensures that the tert-butyl carbamate motif will remain a central component in the synthesis of complex molecules for research, drug development, and materials science.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. Phenyl tert-butylcarbamate | Benchchem [benchchem.com]

- 10. Mild and selective deprotection of carbamates with Bu4NF [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uwindsor.ca [uwindsor.ca]

- 15. Directed Ortho Metalation [organic-chemistry.org]

- 16. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. grokipedia.com [grokipedia.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

The Sentinel of Synthesis: An In-depth Technical Guide to the Discovery and History of tert-Butyl Phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic chemistry, particularly in the intricate art of peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, offering a robust yet readily cleavable shield for amine functionalities. This technical guide delves into the discovery, history, and core chemical principles of a key exemplar of this class: tert-Butyl Phenylcarbamate. Also known by synonyms such as N-Boc-aniline and tert-Butyl N-phenylcarbamate, this compound serves as a fundamental building block and a quintessential example of the Boc protecting group's utility. This document will provide a comprehensive overview of its historical context, detailed synthetic protocols, tabulated physicochemical data, and visual representations of its chemical logic, tailored for the discerning chemist in research and development.

Historical Context and Discovery

The advent of the tert-butoxycarbonyl (Boc) protecting group in 1957 marked a pivotal moment in synthetic organic chemistry, particularly in the field of peptide synthesis. The development of the Boc group was driven by the need for an amine protecting group that was stable to a wide range of reaction conditions but could be removed under mild acidic conditions, offering an orthogonal strategy to the then-prevalent benzyl-based protecting groups. While the exact first synthesis of this compound is not prominently documented in a singular discovery paper, its conceptualization is intrinsically linked to the pioneering work on Boc-protected amino acids. The fundamental reaction for its formation, the addition of an alcohol to an isocyanate, has been a cornerstone of organic chemistry for over a century. The specific application of this reaction to phenyl isocyanate and tert-butanol, or the reaction of aniline with a Boc-donating reagent, logically followed the establishment of the Boc group's utility.

The significance of this compound and its analogs lies in their ability to temporarily mask the nucleophilicity of the aniline nitrogen, allowing for selective reactions at other sites of a molecule. This has proven invaluable in the multi-step synthesis of complex target molecules, where precise control over reactivity is essential for achieving high yields and purity.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 3422-01-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][3] |

| Melting Point | 133-137 °C | [1] |

| Density | 1.082 g/cm³ (Predicted) | [1] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | [4] |

| logP (octanol-water partition coefficient) | 3.0336 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Experimental Protocols

The synthesis of this compound can be achieved through several reliable methods. Below are detailed protocols for two common approaches.

Protocol 1: Synthesis from Aniline and Di-tert-butyl dicarbonate

This is a widely used and efficient method for the N-Boc protection of aniline.

Materials:

-

Aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

In a separate container, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a small amount of the same solvent.

-

Add the di-tert-butyl dicarbonate solution dropwise to the stirring aniline solution over a period of 15-20 minutes. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain room temperature.

-

Allow the reaction to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of aniline.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.

Protocol 2: Synthesis from Phenyl Isocyanate and tert-Butanol

This classical approach directly forms the carbamate linkage.

Materials:

-

Phenyl isocyanate

-

tert-Butanol

-

A suitable catalyst (e.g., a tertiary amine like triethylamine or a tin catalyst, used in catalytic amounts)

-

Anhydrous solvent such as toluene or tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous solvent and tert-butanol (1.0 equivalent).

-

Add the catalyst (if used, typically 0.1-1 mol%).

-

Slowly add phenyl isocyanate (1.0 equivalent) to the stirring solution. The reaction can be exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the progress by TLC or infrared spectroscopy (disappearance of the isocyanate peak around 2250-2275 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a catalyst was used, it may be removed by an appropriate workup procedure (e.g., washing with dilute acid or base).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization to afford pure this compound.

Visualizing the Chemistry: Synthesis and Deprotection

To further elucidate the chemical logic behind the use of this compound, the following diagrams illustrate a typical synthesis workflow and the mechanism of its deprotection.

Caption: General workflow for the synthesis of this compound from aniline and Boc₂O.

Caption: Mechanism of acid-catalyzed deprotection of the Boc group from this compound.[2]

Conclusion

This compound, as a simple yet elegant molecule, encapsulates the power and utility of the tert-butoxycarbonyl protecting group. Its history is intertwined with the revolution in peptide synthesis and the broader advancement of complex organic synthesis. The straightforward and high-yielding synthetic protocols, coupled with the predictable and clean deprotection, have solidified its place in the chemist's toolbox. This guide has provided a comprehensive overview for researchers, scientists, and drug development professionals, offering a blend of historical context, practical experimental details, and clear visual aids to facilitate a deeper understanding and application of this important chemical entity.

References

Spectroscopic Analysis of tert-Butyl Phenylcarbamate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for tert-Butyl Phenylcarbamate, a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and compound verification.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the tables below. This information is crucial for confirming the structure and purity of the compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.36-7.26 | Multiplet | 4H | Aromatic protons (C₆H₅) |

| 7.05-7.03 | Multiplet | 1H | Aromatic proton (C₆H₅) |

| 6.46 | Broad Singlet | 1H | N-H proton |

| 1.52 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

Solvent: CDCl₃, Reference: TMS[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.73 | C=O (Carbamate) |

| 138.30 | Quaternary aromatic carbon |

| 123.97 | Aromatic CH |

| 123.01 | Aromatic CH |

| 118.49 | Aromatic CH |

| 80.49 | Quaternary carbon of tert-butyl group |

| 28.33 | Methyl carbons of tert-butyl group |

Solvent: CDCl₃[2]

1.2. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.[3] It is particularly useful for identifying functional groups.[4]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3400 | N-H Stretch | Secondary Amine (in carbamate) |

| ~3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| ~2980-2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1700-1730 | C=O Stretch | Carbonyl (Carbamate) |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Ester-like C-O |

| ~750, ~690 | C-H Bend | Monosubstituted Benzene |

1.3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[5] It provides information about the molecular weight and fragmentation pattern of a compound.[6]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 193 | [M]⁺ (Molecular Ion) |

| 137 | [M - C₄H₈]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Molecular Formula: C₁₁H₁₅NO₂[7] Molecular Weight: 193.24 g/mol [7]

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

2.1. NMR Spectroscopy Protocol

A standard protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[8]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[9]

-

Sample Loading: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[8]

-

Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the spectrum according to the instrument's standard operating procedures. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[1]

2.2. IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount of solid this compound (approximately 50 mg) in a few drops of a volatile solvent, such as methylene chloride.[10]

-

Film Deposition: Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[10] A background spectrum of the clean, empty salt plate should be taken first and automatically subtracted from the sample spectrum.[11]

2.3. Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, this is often done by heating it on a direct insertion probe until it vaporizes into the ion source.[6]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron impact (EI) ionization, knocks an electron off the molecule to form a radical cation (the molecular ion).[6]

-

Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species.[6]

-

Mass Analysis: The ions (molecular ion and fragments) are accelerated into a mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.[6]

-

Detection: A detector records the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[6]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. rsc.org [rsc.org]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. webassign.net [webassign.net]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

- 9. web.mit.edu [web.mit.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. benchchem.com [benchchem.com]

The Multifaceted Biological Potential of tert-Butyl Phenylcarbamate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl phenylcarbamate scaffold has emerged as a versatile and promising platform in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the anti-inflammatory, anticancer, and neuroprotective properties of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Anti-inflammatory Activity: Targeting the COX-2 Pathway

A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has demonstrated significant in vivo anti-inflammatory effects. The anti-inflammatory potential of these compounds was evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted assay for acute inflammation.

Quantitative Data: In Vivo Anti-inflammatory Activity

The anti-inflammatory activity of the synthesized this compound derivatives was quantified as the percentage inhibition of paw edema in rats at various time points after carrageenan administration. The results for a selection of these compounds are summarized in the table below.

| Compound ID | Substitution Pattern | Time (h) | % Inhibition of Paw Edema[1][2][3] |

| 4a | 4-Fluoro | 9 | 54.130 |

| 4b | 4-Methyl | 9 | 42.130 |

| 4c | 4-Methoxy | 9 | 40.231 |

| 4d | 4-Chloro | 9 | 45.869 |

| 4e | 3,5-Dinitro | 9 | 39.021 |

| 4i | 4-(1H-indol-2-yl)butanamido | 9 | 54.239 |

| Indomethacin | Standard Drug | 9 | 55.652 |

In silico docking studies suggest that these compounds exert their anti-inflammatory effects through the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade.[1][2][3]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

The following protocol outlines the methodology used to assess the in vivo anti-inflammatory activity of the this compound derivatives.

Animals: Male Wistar rats (180-200 g) are used.

Procedure:

-

Animals are divided into groups, including a control group, a standard drug group (Indomethacin), and test groups for each derivative.

-

The test compounds and the standard drug are administered intraperitoneally.

-

After a specified pre-treatment time (e.g., 1 hour), acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at various time intervals (e.g., 3, 6, 9, and 12 hours) after the carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: COX-2 in Inflammation

The anti-inflammatory action of the this compound derivatives is proposed to be mediated through the inhibition of the COX-2 enzyme. The following diagram illustrates the central role of COX-2 in the inflammatory signaling cascade.

Caption: COX-2 signaling pathway in inflammation.

Anticancer Activity: Targeting Cell Proliferation and Survival

Certain this compound derivatives have shown promising cytotoxic activity against cancer cell lines, suggesting their potential as novel anticancer agents. Their mechanism of action is thought to involve the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Quantitative Data: In Vitro Anticancer Activity

The in vitro anticancer activity of a specific derivative, tert-butyl N-[4-(2-aminopyrimidin-4-yl)phenyl]carbamate, was evaluated against the human cervical cancer cell line (HeLa). The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, was determined.

| Compound | Cell Line | IC50 (µM) |

| tert-butyl N-[4-(2-aminopyrimidin-4-yl)phenyl]carbamate | HeLa | 15.2 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound derivative) and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[4][5]

Signaling Pathways in Cancer

The anticancer effects of this compound derivatives may be mediated through the modulation of critical signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the Bcl-2 family of proteins, which are key regulators of apoptosis.

Caption: PI3K/Akt signaling pathway in cancer.

Caption: Bcl-2 family in apoptosis regulation.

Neuroprotective Activity: A Multi-Target Approach

A notable this compound derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (referred to as M4), has been identified as a promising multi-target agent for neurodegenerative diseases like Alzheimer's.[6] This compound exhibits inhibitory activity against both β-secretase (BACE1) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease.[6]

Quantitative Data: Multi-Target Neuroprotective Activity

The inhibitory activities of compound M4 against β-secretase and acetylcholinesterase are presented below.

| Compound | Target Enzyme | IC50 | Ki |

| M4 | β-secretase (BACE1) | 15.4 nM | - |

| M4 | Acetylcholinesterase (AChE) | - | 0.17 µM |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used, simple, and rapid colorimetric assay to determine cholinesterase activity.[7][8][9][10][11]

Principle:

The assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Procedure:

-

Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, AChE enzyme solution, and the test compound (M4) at various concentrations.

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Calculate the percentage of AChE inhibition for each concentration of the test compound and determine the IC50 or Ki value.

Signaling Pathway: Acetylcholinesterase Inhibition and Neuroprotection

The neuroprotective effects of AChE inhibitors extend beyond simply increasing acetylcholine levels. By inhibiting AChE, these compounds can modulate downstream signaling pathways that are crucial for neuronal survival and function.

Caption: AChE inhibition and neuroprotection pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and characterization of biologically active this compound derivatives follow a logical and systematic workflow, beginning with chemical synthesis and progressing through a series of in vitro and in vivo biological assays.

Caption: General experimental workflow.

This technical guide highlights the significant therapeutic potential of this compound derivatives. The modular nature of their synthesis allows for the fine-tuning of their biological activities, making them a highly attractive scaffold for the development of novel therapeutics for a range of diseases. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their potential in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model | MDPI [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of acetylcholinesterase [bio-protocol.org]

- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for Boc Protection of Primary Amines using tert-Butyl Phenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of primary amines is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and drug development. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this transformation, tert-butyl phenylcarbamate offers a valuable alternative, especially in applications requiring selective mono-protection of diamines without the need for a large excess of the amine substrate.[1] This document provides detailed application notes and experimental protocols for the Boc protection of primary amines using this compound.

Reaction Mechanism

The Boc protection of a primary amine using this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of phenol as a leaving group and the formation of the N-Boc protected amine.

Caption: Reaction mechanism for Boc protection using this compound.

Experimental Workflow

The general workflow for the Boc protection of a primary amine with this compound involves dissolving the amine and the carbamate in a suitable solvent, followed by heating to drive the reaction to completion. The work-up procedure is designed to remove the phenol byproduct and any unreacted starting materials, yielding the purified Boc-protected amine.

Caption: General experimental workflow for Boc protection.

Data Presentation

The following tables summarize the reaction conditions and yields for the Boc protection of various primary amines using this compound, based on published literature.[1][2]

Table 1: Mono-Boc Protection of Symmetrical α,ω-Alkanediamines [1]

| Diamine | Product | Solvent | Temperature | Time (h) | Yield (%) |

| 1,2-Ethanediamine | N-Boc-1,2-ethanediamine | Ethanol | Reflux | 18 | 51 |

| 1,3-Propanediamine | N-Boc-1,3-propanediamine | Ethanol | Reflux | 18 | 75 |

| 1,4-Butanediamine | N-Boc-1,4-butanediamine | Ethanol | Reflux | 18 | 72 |

Table 2: Chemoselective Boc Protection of Polyamines with Primary and Secondary Amino Groups [1]

| Polyamine | Product | Solvent | Temperature | Time | Yield (%) |

| Diethylenetriamine | N¹,N³-di-Boc-diethylenetriamine | CH₂Cl₂ | Room Temp. | Overnight | 61 |

| Dipropylenetriamine | N¹,N⁴-di-Boc-dipropylenetriamine | DMF | Room Temp. | Overnight | 73 |

| Spermidine | N¹,N⁸-di-Boc-spermidine | DMF | Room Temp. | Overnight | 78 |

| Spermine | N¹,N¹²-di-Boc-spermine | DMF | Room Temp. | Overnight | 86 |

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of a Symmetrical Diamine[2]

This protocol is adapted from a procedure for the large-scale synthesis of N-Boc-ethylenediamine.[2]

Materials:

-

Symmetrical diamine (e.g., 1,2-ethanediamine) (1.0 equiv)

-

This compound (1.0 equiv)

-

Absolute Ethanol

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (2 M)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the diamine (1.0 equiv) in absolute ethanol, add this compound (1.0 equiv).

-

Heat the reaction mixture to reflux and maintain for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 1 M hydrochloric acid and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove phenol and any unreacted this compound.

-

Adjust the pH of the aqueous phase to >12 by the addition of 2 M sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the mono-Boc-protected diamine.

Protocol 2: Chemoselective Boc Protection of Primary Amines in Polyamines[1]

This protocol is suitable for the selective protection of primary amines in the presence of secondary amines.

Materials:

-

Polyamine (containing primary and secondary amines) (1.0 equiv)

-

This compound (1.1 equiv per primary amino group)

-

Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)

-

Phosphate buffer (pH 7)

-

Dichloromethane (CH₂Cl₂) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the polyamine (1.0 equiv) in either dichloromethane or DMF.

-

Add this compound (1.1 equiv for each primary amino group to be protected).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into a phosphate buffer (pH 7).

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected polyamine. Further purification by column chromatography may be necessary.

Concluding Remarks

The use of this compound for the Boc protection of primary amines presents a valuable and efficient method, particularly for the selective mono-protection of diamines and the chemoselective protection of primary amines in polyamines.[1] The protocols provided herein offer robust procedures that can be adapted for a variety of substrates. By following these guidelines, researchers can reliably protect primary amines, facilitating subsequent synthetic transformations in their drug discovery and development efforts.

References

Application Notes and Protocols for the Use of tert-Butyl Carbazate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient and controlled assembly of amino acid sequences. The strategic use of protecting groups and specialized linkers is fundamental to the success of SPPS. While a direct, routine application for tert-Butyl Phenylcarbamate in mainstream solid-phase peptide synthesis is not prominently documented in scientific literature, a closely related carbamate, tert-Butyl carbazate , serves as a critical reagent. These application notes will, therefore, focus on the established and valuable role of tert-Butyl carbazate in SPPS.

Tert-butyl carbazate is primarily employed for the synthesis of C-terminal peptide hydrazides.[1] These hydrazides are versatile intermediates, crucial for the production of cyclic peptides, peptide thioesters for native chemical ligation, and for the conjugation of peptides to other molecules.[1] The tert-butoxycarbonyl (Boc) group on the carbazate provides a robust protecting group that is orthogonal to the widely used Fmoc/tBu strategy, allowing for selective deprotection and chain elongation.[1]

Principle of Application

The core application of tert-butyl carbazate in SPPS involves its initial attachment to a solid support, typically an acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin.[1] This is followed by the standard iterative process of peptide chain elongation using the Fmoc/tBu strategy. The Boc group on the carbazate protects the terminal hydrazine nitrogen throughout the synthesis. Upon completion of the desired peptide sequence, the final cleavage from the resin yields a peptide with a C-terminal hydrazide functionality.

Data Presentation

Table 1: Key Reagents and Their Functions in Peptide Hydrazide Synthesis

| Reagent/Component | Chemical Name | Role in Synthesis |

| Solid Support | 2-Chlorotrityl chloride (2-CTC) Resin | Acid-labile resin for immobilization of tert-butyl carbazate. |

| Linker Precursor | tert-Butyl carbazate | Introduces the protected hydrazide functionality at the C-terminus. |

| Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | Temporary protecting group for the α-amino group of amino acids. |

| Protecting Group | tert-Butoxycarbonyl (Boc) | Protects the terminal nitrogen of the carbazate linker. |

| Deprotection Agent | 20% Piperidine in DMF | Removes the Fmoc protecting group in each cycle. |

| Coupling Reagents | HBTU/HATU, DIPEA/DIEA | Activate the carboxylic acid of the incoming amino acid for amide bond formation. |

| Cleavage Cocktail | Trifluoroacetic acid (TFA)-based | Cleaves the peptide from the resin and removes side-chain protecting groups. |

Table 2: Typical Yields and Purity

| Peptide Length | Typical Crude Purity (RP-HPLC) | Typical Isolated Yield |

| 5-10 amino acids | > 85% | 60-80% |

| 11-20 amino acids | 70-85% | 40-60% |

| > 20 amino acids | 50-70% | 20-40% |

Note: Yields and purity are highly sequence-dependent and can be influenced by factors such as amino acid composition and the presence of "difficult" sequences.

Experimental Protocols

Protocol 1: Loading of tert-Butyl Carbazate onto 2-Chlorotrityl Chloride (2-CTC) Resin

Objective: To immobilize tert-butyl carbazate onto the solid support.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

tert-Butyl carbazate

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (10 mL/g of resin) for 30 minutes in a solid-phase synthesis vessel.

-

Reagent Preparation: In a separate flask, dissolve tert-butyl carbazate (2 equivalents relative to the resin loading capacity) and DIPEA (4 equivalents) in anhydrous DCM.

-

Loading Reaction: Drain the DCM from the swollen resin. Add the reagent solution to the resin and agitate the mixture at room temperature for 2 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL/g of resin) and continue to agitate for an additional 30 minutes.

-

Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

-

Drying: Dry the resin under vacuum.

Protocol 2: Fmoc-SPPS for Peptide Chain Elongation

Objective: To assemble the desired peptide sequence on the carbazate-loaded resin.

Materials:

-

Carbazate-loaded resin

-

Fmoc-protected amino acids

-

HBTU (or other suitable coupling reagent)

-

DIPEA

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

DMF

-

DCM

Procedure:

-

Resin Swelling: Swell the dried carbazate-loaded resin in DMF (10 mL/g) for 30 minutes.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain, then add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-6 times) to remove all residual piperidine.

-

Amino Acid Coupling:

-

Pre-activate the next Fmoc-protected amino acid (3-4 equivalents) with a suitable coupling reagent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-3 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

-

Monitoring & Washing: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. Once complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Cycle: Return to step 2 to continue elongating the peptide chain until the desired sequence is assembled.

Protocol 3: Cleavage of the Peptide Hydrazide from the Resin

Objective: To cleave the final peptide hydrazide from the solid support and remove side-chain protecting groups.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT) - composition depends on the peptide sequence)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

-

Cleavage Reaction: Prepare a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5 v/v/v). Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL/g of resin) in the reaction vessel. Agitate the mixture gently at room temperature for 2-4 hours.

-

Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean flask. Wash the resin with a small amount of fresh cleavage cocktail to recover any remaining peptide.

-

Precipitation: Add the combined filtrate to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess). This will precipitate the peptide hydrazide.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Drying and Purification: Dry the final peptide hydrazide product under vacuum. The crude peptide should then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Caption: Workflow for the synthesis of peptide hydrazides using tert-butyl carbazate.

Caption: Key stages in solid-phase synthesis of peptide hydrazides.

References

tert-Butyl Phenylcarbamate: A Chemoselective Reagent for Boc Protection of Amines

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its widespread use stems from its ability to effectively mask the nucleophilicity of amines, its stability under a wide range of reaction conditions, and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate (Boc anhydride) is the most common reagent for introducing the Boc protecting group, tert-butyl phenylcarbamate offers a valuable alternative, especially in scenarios requiring enhanced chemoselectivity. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent for the Boc protection of amines.

This compound serves as an effective intermediate in organic synthesis for the preparation of pharmaceuticals and agrochemicals by providing a stable Boc moiety for the protection of amines, allowing for selective reactions at other sites of a molecule.[1] One of the primary advantages of using this compound is its heightened chemoselectivity for primary amines over secondary amines, a feature that is particularly useful in the synthesis of complex polyamines.

Reaction Mechanism and Chemoselectivity

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This attack leads to the formation of a tetrahedral intermediate. The intermediate then collapses, with the phenoxide ion acting as a leaving group, to yield the N-Boc protected amine and phenol as a byproduct.

A key feature of this compound is its demonstrated chemoselectivity for primary amines, especially in molecules containing both primary and secondary amino groups, such as polyamines.[2] This selectivity is attributed to the lower steric hindrance and higher nucleophilicity of primary amines compared to secondary amines.

Comparison with Di-tert-butyl Dicarbonate (Boc Anhydride)

While both this compound and Boc anhydride are effective reagents for Boc protection, they possess distinct characteristics that make them suitable for different applications.

| Feature | This compound | Di-tert-butyl Dicarbonate (Boc Anhydride) |

| Reactivity | Generally less reactive, leading to higher chemoselectivity.[2] | Highly reactive, can lead to over-reaction or reaction with less nucleophilic amines. |

| Chemoselectivity | High selectivity for primary amines over secondary amines.[2] | Lower selectivity, often requires careful control of stoichiometry and reaction conditions to achieve mono-protection of polyamines. |

| Byproducts | Phenol | tert-Butanol and Carbon Dioxide |

| Work-up | Typically requires an aqueous work-up to remove the phenol byproduct.[2] | Work-up is often simpler as the byproducts are volatile or easily removed. |

| Applications | Selective protection of primary amines in polyamines and other molecules with multiple amine functionalities.[2] | General purpose Boc protection of a wide range of primary and secondary amines. |

Experimental Protocols

The following protocols are based on established literature procedures and provide a general guideline for the use of this compound in the Boc protection of amines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Chemoselective Boc Protection of Polyamines

This protocol is adapted from the work of Pittelkow, M., et al. and is particularly effective for the selective protection of primary amines in the presence of secondary amines.[2]

Materials:

-

Polyamine substrate

-

This compound (1.1 equivalents per primary amino group)

-

Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the polyamine substrate in dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

-

Reagent Addition: Add this compound (1.1 equivalents per primary amino group) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. b. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer sequentially with deionized water and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the N-Boc protected polyamine. Further purification can be performed by column chromatography if necessary.

Quantitative Data for Protocol 1:

The following table summarizes the results obtained for the chemoselective Boc protection of various polyamines using this compound.[2]

| Polyamine Substrate | Solvent | Yield (%) |

| Diethylenetriamine | CH₂Cl₂ | High |

| Spermidine | CH₂Cl₂ | High |

| Spermine | CH₂Cl₂ | High |

| Dipropylenetriamine | DMF | 73 |

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Boc Protection Mechanism

Caption: Mechanism of Boc protection using this compound.

General Experimental Workflow

Caption: General workflow for Boc protection using this compound.

Conclusion

This compound is a valuable reagent for the introduction of the Boc protecting group, offering distinct advantages in terms of chemoselectivity, particularly for the mono-protection of primary amines in polyamine systems. While Boc anhydride remains the more common choice for general applications, the selectivity of this compound makes it an important tool for synthetic chemists tackling complex targets. The protocols and data presented in this application note provide a solid foundation for researchers to effectively utilize this reagent in their synthetic endeavors.

References

Application Notes and Protocols: Tert-Butyl Phenylcarbamate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl phenylcarbamate, also known as N-Boc-aniline, is a versatile reagent in organic synthesis. While not typically a direct precursor that cyclizes to form a heterocyclic ring, its primary and most powerful application in this context is as a directed metalating group (DMG) . The N-Boc group facilitates the regioselective functionalization of the aromatic ring at the ortho position through a process called directed ortho-lithiation. This strategy allows for the introduction of a wide range of electrophiles, creating substituted aniline derivatives that are valuable precursors for the synthesis of various heterocyclic compounds, including benzoxazinones, indolines, and benzodiazepines. The tert-butoxycarbonyl (Boc) protecting group can be easily removed under acidic conditions, making it an ideal tool for multi-step syntheses.

These application notes provide detailed protocols for the use of this compound and its derivatives in the synthesis of heterocyclic precursors via directed ortho-lithiation and subsequent cyclization reactions.

Core Application: Directed ortho-Lithiation

The carbamate functionality of this compound acts as an excellent directed metalating group. Treatment with a strong organolithium base, such as sec-butyllithium or tert-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), results in the selective deprotonation of the proton at the ortho position to the carbamate group. The resulting lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce functionality at the C2 position of the aniline ring.

Caption: General workflow for heterocyclic synthesis using directed ortho-lithiation of this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (2-formylphenyl)carbamate via Directed ortho-Lithiation

This protocol details the ortho-formylation of this compound, a key step in producing a precursor for various heterocyclic systems.

Materials:

-

This compound (N-Boc-aniline)

-

sec-Butyllithium (sec-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

A solution of this compound (1.0 eq) in anhydrous THF is prepared in an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

TMEDA (1.2 eq) is added, followed by the slow, dropwise addition of sec-BuLi (1.2 eq).

-

The reaction mixture is stirred at -78 °C for 1 hour, during which the ortho-lithiated species is formed.

-

Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture, which is then stirred for an additional 2 hours at -78 °C.

-

The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl (2-formylphenyl)carbamate.

Protocol 2: Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-one from an ortho-Hydroxymethyl Precursor

This protocol illustrates a potential cyclization to a benzoxazinone. It assumes the successful synthesis of tert-butyl (2-(hydroxymethyl)phenyl)carbamate, which can be obtained by the reduction of the corresponding aldehyde from Protocol 1 (e.g., using NaBH₄).

Materials:

-

tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

A suitable base (e.g., triethylamine)

-

A cyclizing agent (e.g., phosgene equivalent like triphosgene) or thermal cyclization conditions.

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: